molecular formula C9H12BrN B1288587 5-Bromo-2-tert-butylpyridine CAS No. 39919-58-9

5-Bromo-2-tert-butylpyridine

Cat. No.: B1288587
CAS No.: 39919-58-9
M. Wt: 214.1 g/mol
InChI Key: HAJSOFXLKFWERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-tert-butylpyridine: is a chemical compound with the molecular formula C9H12BrN . It is a derivative of pyridine, where the hydrogen atom at the 5-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-tert-butylpyridine involves the bromination of 2-tert-butylpyridine. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the 5-position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-tert-butylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated pyridines on biological systems. It can be used to synthesize bioactive molecules and potential pharmaceutical agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-tert-butylpyridine in chemical reactions involves the reactivity of the bromine atom and the tert-butyl group. The bromine atom can participate in nucleophilic substitution reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its bromine and pyridine moieties.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the bromine atom and the bulky tert-butyl group. This combination provides a balance of reactivity and steric hindrance, making it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

5-bromo-2-tert-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJSOFXLKFWERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610315
Record name 5-Bromo-2-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39919-58-9
Record name 5-Bromo-2-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a THF (40 ml) suspension of copper cyanide (1.79 g, 20 mmol) which was dried under reduced pressure for 4 hours was added 1.0 M THF solution of tert-butylmagnesium chloride (40 ml, 40 mmol) dropwise at −78° C. over 30 minutes and the mixture was stirred for 1 hour at −78° C. 5-Bromo-2-iodopyridine (2.83 g, 10 mmol) was added at −78° C. and the mixture was stirred for 1 hour at −78° C., followed by additional stirring for 16 hours at room temperature. Then, the reaction was quenched with 25% aqueous ammonia solution (40 ml) and the precipitates were removed by filtration and washed with EtOAc. The filtrate and washings were combined and concentrated in vacuo. Then, filtration, evaporation, and purification by silica gel column chromatography, eluting with hexane/EtOAc (20:1), gave the title compound (1.07 g, 50% yield) as a colorless oil.
Quantity
2.83 g
Type
reactant
Reaction Step One
Name
tert-butylmagnesium chloride
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.79 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
50%

Synthesis routes and methods II

Procedure details

To a suspension of copper cyanide (1.791 g, 20 mmol) in dry tetrahydrofuran (40 mL) at −78° C. under nitrogen was added dropwise a solution of tert-butylmagnesium chloride in tetrahydrofuran (1.0 M, 40 mL, 40 mmol) over 20 minutes. A solution of 5-bromo-2-iodopyridine (5.68 g, 20 mmol) in dry tetrahydrofuran (20 mL) was then added via cannula and the reaction mixture stirred at −78° C. for 1 hour then allowed to warm slowly to room temperature. The reaction was quenched by the addition of 25% aqueous ammonium hydroxide solution (28-30%, 100 mL) and the mixture partitioned between ethyl acetate (500 mL) and 25% aqueous ammonium hydroxide solution (28-30%, 400 mL). The organic phase was separated, washed with water (400 mL) and saturated brine (100 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give a brown oil. The crude product was purified by chromatography on silica eluting with a solvent gradient of 0 to 10% ethyl acetate in hexanes to give 5-bromo-2-(tert-butyl)pyridine (1.6186 g, 38% yield) as a colorless oil.
Quantity
1.791 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
tert-butylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
5.68 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-tert-butylpyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-tert-butylpyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-tert-butylpyridine
Reactant of Route 4
5-Bromo-2-tert-butylpyridine
Reactant of Route 5
5-Bromo-2-tert-butylpyridine
Reactant of Route 6
5-Bromo-2-tert-butylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.